![molecular formula C21H26O2Si B14252398 4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal CAS No. 186953-23-1](/img/structure/B14252398.png)
4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal is a chemical compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The tert-butyl(diphenyl)silyl group is known for its resistance to acidic hydrolysis and its ability to protect hydroxyl groups during various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal typically involves the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like methylene chloride . The aldehyde group is introduced through formylation reactions, often using reagents like n-butyllithium and dimethylformamide (DMF) under controlled temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and optimizing reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Substitution: TBAF, imidazole, pyridine
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Deprotected hydroxyl compounds
Applications De Recherche Scientifique
4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal primarily involves its role as a protecting group. The tert-butyl(diphenyl)silyl group protects hydroxyl functionalities from undesired reactions by providing steric hindrance and resistance to acidic conditions . This allows for selective reactions to occur at other functional groups in the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyldimethylsilyl (TBDMS) ethers
- Trimethylsilyl (TMS) ethers
- Triisopropylsilyl (TIPS) ethers
Uniqueness
4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal is unique due to the increased steric bulk and stability provided by the tert-butyl(diphenyl)silyl group. This makes it more resistant to acidic hydrolysis compared to other silyl ethers like TBDMS and TMS . Additionally, it offers selective protection for primary hydroxyl groups, which is advantageous in complex synthetic routes .
Propriétés
Numéro CAS |
186953-23-1 |
|---|---|
Formule moléculaire |
C21H26O2Si |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
4-[tert-butyl(diphenyl)silyl]oxy-2-methylbut-2-enal |
InChI |
InChI=1S/C21H26O2Si/c1-18(17-22)15-16-23-24(21(2,3)4,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-15,17H,16H2,1-4H3 |
Clé InChI |
OIQIWCKKGXWYIW-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


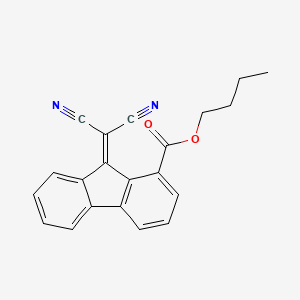

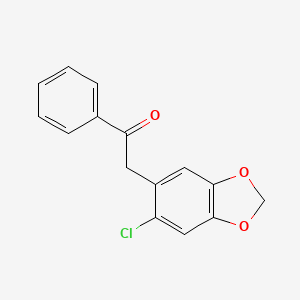

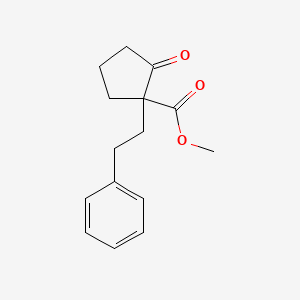


![{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid](/img/structure/B14252345.png)
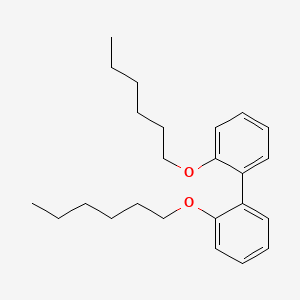
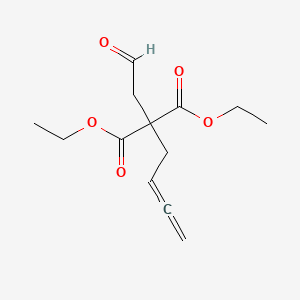

![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14252368.png)
![N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]butanamide](/img/structure/B14252372.png)
![7-Methoxy-2H-pyrano[3,2-C]pyridin-4(3H)-one](/img/structure/B14252375.png)
